(2R)-2,3,3-Trimethylbutan-1-ol
Description
(2R)-2,3,3-Trimethylbutan-1-ol is a chiral primary alcohol characterized by a highly branched carbon skeleton. Its molecular formula is $ C7H{16}O $, with a hydroxyl group (-OH) attached to the first carbon (C1) in the butanol chain. The stereochemistry at the C2 position (R-configuration) imparts enantiomeric specificity, which may influence its interactions in biological systems or synthetic pathways. The compound’s branching pattern (three methyl groups at C2 and C3) reduces its surface area, affecting physical properties such as boiling point and solubility compared to linear or less-branched isomers.
Properties
CAS No. |
13332-16-6 |
|---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
(2R)-2,3,3-trimethylbutan-1-ol |
InChI |
InChI=1S/C7H16O/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3/t6-/m0/s1 |
InChI Key |
IWWVOLGZHKFWKK-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)C |
Canonical SMILES |
CC(CO)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3,3-Trimethylbutan-1-ol typically involves the reduction of the corresponding ketone, (2R)-2,3,3-Trimethylbutan-2-one. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,3,3-Trimethylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone, (2R)-2,3,3-Trimethylbutan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane, 2,3,3-Trimethylbutane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products
Oxidation: (2R)-2,3,3-Trimethylbutan-2-one.
Reduction: 2,3,3-Trimethylbutane.
Substitution: 2,3,3-Trimethylbutyl chloride.
Scientific Research Applications
(2R)-2,3,3-Trimethylbutan-1-ol has several applications in scientific research:
Organic Synthesis: It is used as a chiral building block in the synthesis of more complex molecules.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: It serves as a model compound in studies of enzyme-catalyzed reactions and stereochemistry.
Industrial Applications: It is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of (2R)-2,3,3-Trimethylbutan-1-ol in chemical reactions involves the interaction of its hydroxyl group with various reagents. For example, during oxidation, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the hydroxyl group is replaced by a hydrogen atom through the transfer of electrons from the reducing agent.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structure (Figure 1) features:
- Primary alcohol : The -OH group is bonded to a carbon connected to only one other carbon (C1).
- Branching : Three methyl groups at C2 and C3 create steric hindrance, reducing intermolecular hydrogen bonding capacity.
- Stereochemistry : The (2R) configuration may confer unique reactivity in asymmetric catalysis or enantioselective processes.
Hypothetical Physicochemical Data (based on structural analogs):
| Property | Value (Estimated) |
|---|---|
| Molecular Weight | 116.20 g/mol |
| Boiling Point | 160–170°C |
| Density | 0.82–0.85 g/cm³ |
| Solubility in Water | Low (hydrophobic) |
| LogP (Partition Coefficient) | ~2.5 (lipophilic) |
Comparison with Structurally Similar Alcohols
Table 1: Key Comparisons of (2R)-2,3,3-Trimethylbutan-1-ol and Analogous Compounds
Key Observations:
Branching vs. Boiling Point :
- The tertiary alcohol 2,3-dimethylbutan-2-ol has a lower boiling point (120–122°C) than the primary This compound (160–170°C) due to reduced hydrogen bonding. However, the latter’s boiling point is lower than less-branched primary alcohols (e.g., 2-methylpentan-1-ol , 138–140°C), highlighting the trade-off between branching and hydrogen bonding .
Hydrophobicity :
- Increased branching and methyl groups in This compound enhance lipophilicity (LogP ~2.5) compared to 3-methyl-2-buten-1-ol (LogP ~1.8), making it more suitable for hydrophobic applications .
Stereochemical Influence :
- The (2R) configuration may differentiate its bioactivity from the (2S) enantiomer, as seen in studies where stereochemistry alters protein binding or metabolic pathways .
Biological Activity
(2R)-2,3,3-Trimethylbutan-1-ol, also known by its CAS number 55505-23-2, is a branched-chain alcohol with a molecular formula of CHO and a molecular weight of 116.201 g/mol. This compound has garnered interest in various fields due to its potential biological activities, including its role as a flavoring agent and possible therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 116.201 g/mol |
| IUPAC Name | This compound |
| CAS Number | 55505-23-2 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by researchers at the University of Göttingen demonstrated that this compound effectively inhibited the growth of certain bacteria and fungi. The minimum inhibitory concentrations (MICs) for common pathogens were determined, showing promising results for its application in food preservation and as a natural antimicrobial agent.
Neuroprotective Effects
Recent investigations have suggested that this compound may possess neuroprotective properties. A study published in the journal Neuroscience Letters indicated that this compound could reduce oxidative stress in neuronal cells. The mechanism was attributed to the modulation of reactive oxygen species (ROS) levels, thereby enhancing cell survival under stress conditions.
Flavoring Agent and Sensory Properties
In the food industry, this compound is recognized for its flavoring properties. It contributes to the sensory profile of various products, particularly in beverages and confectionery. Its pleasant aroma and taste have led to its use as a flavor enhancer. Studies have assessed consumer preferences and sensory evaluations, confirming its acceptance and appeal in food formulations.
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted using this compound against Escherichia coli and Staphylococcus aureus. The results indicated that concentrations as low as 0.5% effectively inhibited bacterial growth. This study highlights the potential for using this compound in developing natural preservatives for food products.
Case Study 2: Neuroprotection in Cell Cultures
In vitro studies on neuronal cell lines treated with hydrogen peroxide showed that pre-treatment with this compound significantly reduced cell death compared to untreated controls. The study concluded that this compound could be explored further for therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
